![molecular formula C17H22N2 B2687970 苄基({2-[苄基(甲基)氨基]乙基})胺 CAS No. 84425-29-6](/img/structure/B2687970.png)

苄基({2-[苄基(甲基)氨基]乙基})胺

描述

“Benzyl({2-[benzyl(methyl)amino]ethyl})amine” is a complex organic compound that consists of a benzyl group attached to an amine functional group . It is a derivative of benzylamine, which is a colorless liquid with a weak ammonia-like odor . Benzylamine is a common precursor in organic chemistry and is used in the industrial production of many pharmaceuticals .

Synthesis Analysis

The synthesis of benzylamines, including “Benzyl({2-[benzyl(methyl)amino]ethyl})amine”, can be achieved through various methods. One common method is the amination (arylation) of aromatic aldehydes . This process involves the use of 2-amino-2-phenylpropanoate salts as the amine source, which undergoes an efficient decarboxylative transamination under mild conditions to produce a variety of arylmethylamines . Another method involves the N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology . This reaction offers low catalyst loadings and mild reaction conditions .Molecular Structure Analysis

The molecular structure of “Benzyl({2-[benzyl(methyl)amino]ethyl})amine” can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can be used to identify the presence of the amine functional group . The 1H NMR spectrum can also provide information about the structure of the compound .Chemical Reactions Analysis

“Benzyl({2-[benzyl(methyl)amino]ethyl})amine” can undergo various chemical reactions. For instance, it can participate in N-alkylation reactions with alcohols . It can also undergo oxidative C-N cleavage to provide 2° amides .科学研究应用

- Applications :

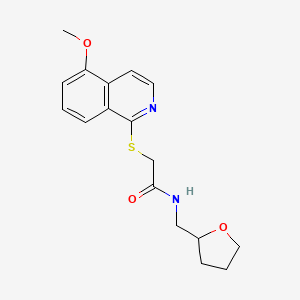

- Antibacterial and Antifungal Agents : Some derivatives exhibit antibacterial and antifungal activity .

- Antioxidant Properties : Benzyl({2-[benzyl(methyl)amino]ethyl})amine derivatives have demonstrated antioxidant potential .

- Anti-Inflammatory Compounds : Certain analogs show anti-inflammatory effects .

- Anti-HIV Activity : Research has explored its anti-HIV properties .

- Anti-Diabetic and Hypoglycemic Effects : Investigations into its role in diabetes management .

- Application : The products of aza-type Michael addition, including β-amino carbonyl compounds, serve as peptide analogs or precursors for optically active amino acids, amino alcohols, diamines, and lactams .

- Application : Benzyl({2-[benzyl(methyl)amino]ethyl})amine derivatives have been investigated for insect growth-regulating activity .

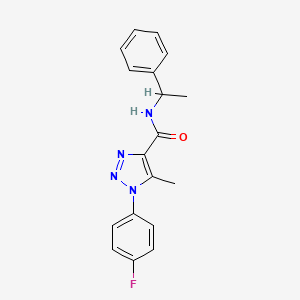

- Application : The compound has been used in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality .

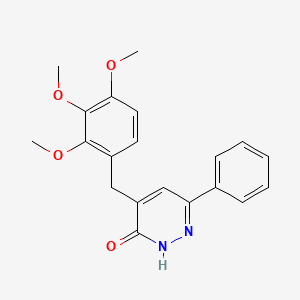

- Application : While not directly mentioned, related N-benzyl-2-methoxybenzamides have been studied as potential bleaching herbicides .

Medicinal Chemistry and Drug Development

Peptide Analog Synthesis

Insect Growth Regulation

1,2,3-Triazole Hybrid Synthesis

Herbicidal Activity

Photosynthetic Pigment Biosynthesis

安全和危害

The safety data sheet for benzylamine indicates that it is flammable and corrosive . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

作用机制

Target of Action

Benzyl({2-[benzyl(methyl)amino]ethyl})amine, also known as N-Benzyl-N-methylethanolamine, is a tertiary benzylamine Benzylamines are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .

Mode of Action

It’s known that benzylamines can undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

Benzylamines can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The physicochemical properties of the compound, such as its boiling point and density, have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The compound’s chemical reactions, such as nucleophilic substitution and oxidation, can lead to changes in the structure and function of target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl({2-[benzyl(methyl)amino]ethyl})amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .

属性

IUPAC Name |

N,N'-dibenzyl-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-19(15-17-10-6-3-7-11-17)13-12-18-14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBAMLARYBKJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNCC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl({2-[benzyl(methyl)amino]ethyl})amine | |

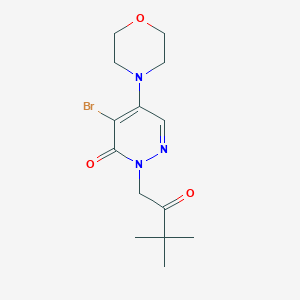

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2687887.png)

![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)

![3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-](/img/structure/B2687895.png)

methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)

![Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate](/img/structure/B2687903.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2687909.png)